molecular formula C23H23NO5S B4828998 3-{[5-Benzyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

3-{[5-Benzyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

Cat. No.: B4828998
M. Wt: 425.5 g/mol
InChI Key: AZZQOIYZQRYBDE-UHFFFAOYSA-N
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Description

3-{[5-Benzyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[222]oct-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a thiophene ring, a bicyclo[222]octene framework, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-Benzyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, the introduction of the benzyl and methoxycarbonyl groups, and the construction of the bicyclo[2.2.2]octene framework. Common reaction conditions involve the use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, and various protection and deprotection steps to ensure the selective introduction of functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-{[5-Benzyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-{[5-Benzyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[22

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly if it shows activity against specific biological pathways.

    Industry: Its properties may make it useful in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 3-{[5-Benzyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include binding to enzymes or receptors, modulating signaling pathways, or altering the structure of biological macromolecules. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[5-Benzyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid apart from similar compounds is its unique combination of a thiophene ring and a bicyclo[2.2.2]octene framework, which may confer distinct chemical and biological properties. This uniqueness could make it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

3-[(5-benzyl-3-methoxycarbonylthiophen-2-yl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5S/c1-29-23(28)17-12-16(11-13-5-3-2-4-6-13)30-21(17)24-20(25)18-14-7-9-15(10-8-14)19(18)22(26)27/h2-7,9,12,14-15,18-19H,8,10-11H2,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZQOIYZQRYBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=O)C3C4CCC(C3C(=O)O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[5-Benzyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Reactant of Route 2
3-{[5-Benzyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Reactant of Route 3
3-{[5-Benzyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Reactant of Route 4
3-{[5-Benzyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Reactant of Route 5
3-{[5-Benzyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Reactant of Route 6
3-{[5-Benzyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

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